molecular formula C6H9N3O2 B12876413 3-(Isoxazol-3-yl)-1,1-dimethylurea

3-(Isoxazol-3-yl)-1,1-dimethylurea

Cat. No.: B12876413
M. Wt: 155.15 g/mol
InChI Key: KFSYRASRLWPNBU-UHFFFAOYSA-N
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Description

3-(Isoxazol-3-yl)-1,1-dimethylurea is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

3-(Isoxazol-3-yl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can target the nitrogen or oxygen atoms in the isoxazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(Isoxazol-3-yl)-1,1-dimethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoxazol-3-yl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isoxazol-3-yl)-1,1-dimethylurea stands out due to its specific structural features and the presence of the dimethylurea moiety, which can enhance its biological activity and stability

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1,1-dimethyl-3-(1,2-oxazol-3-yl)urea

InChI

InChI=1S/C6H9N3O2/c1-9(2)6(10)7-5-3-4-11-8-5/h3-4H,1-2H3,(H,7,8,10)

InChI Key

KFSYRASRLWPNBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=NOC=C1

Origin of Product

United States

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